ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (molecular formula: C₁₃H₁₄ClN₃O₄S, molecular weight: 343.78 g/mol) is a pyrazole-based compound characterized by a sulfamoyl group attached to a 3-chloro-4-methylphenyl moiety and an ethyl ester at the 4-position of the pyrazole ring . Its structure combines a heterocyclic core with sulfonamide functionality, a feature common in bioactive molecules targeting enzymes or receptors. The compound is identified by multiple synonyms, including ethyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate and CAS-related designations .
Properties
IUPAC Name |
ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)10-7-15-16-12(10)22(19,20)17-9-5-4-8(2)11(14)6-9/h4-7,17H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKVGIJIUVSCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3O4S |
| Molecular Weight | 343.79 g/mol |
| IUPAC Name | This compound |
| InChI Key | MPCGSFURBQNADA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylbenzenesulfonamide with ethyl 5-amino-1H-pyrazole-4-carboxylate. The reaction is generally carried out under basic conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by purification techniques such as recrystallization or column chromatography to achieve high purity.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory and cancer pathways, potentially affecting tumor growth and immune responses.
- Receptor Interaction : The compound can interact with specific receptors that modulate cellular signaling pathways, influencing cell proliferation and apoptosis.
Pharmacological Effects
Recent studies have indicated several pharmacological activities associated with this compound:
- Antitumor Activity : Pyrazole derivatives have been shown to possess significant antitumor properties, particularly against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against BRAF(V600E) and EGFR mutations in vitro .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators, impacting conditions such as arthritis and other inflammatory diseases .
Study on Antitumor Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. This compound was tested alongside doxorubicin to assess synergistic effects. The results indicated that the combination treatment enhanced cell death compared to doxorubicin alone, suggesting a potential role in cancer therapy .
Anti-inflammatory Study
In a separate investigation focusing on anti-inflammatory activity, derivatives similar to this compound were screened for their ability to inhibit NF-kB activation in LPS-treated macrophages. Compounds exhibited IC50 values ranging from 10 to 50 µM, indicating promising anti-inflammatory potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological activity.
Structural Analogs in the Pyrazole Carboxylate Family
Functional Analogs with Sulfonamide/Sulfamoyl Moieties
LMM5 and LMM11 (1,3,4-oxadiazoles) :
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Both compounds exhibit antifungal activity against C. albicans (MIC: 4–32 µg/mL) by inhibiting thioredoxin reductase . Compared to the target pyrazole derivative, these oxadiazoles replace the pyrazole core with a 1,3,4-oxadiazole ring but retain sulfonamide groups critical for target binding.
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate :
- Features a chlorosulfonyl group instead of sulfamoyl. This reactive intermediate is used to synthesize sulfonamide derivatives via nucleophilic substitution. Its instability contrasts with the target compound’s sulfamoyl stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
